
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline
Vue d'ensemble
Description
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.26 g/mol It is a derivative of isoquinoline, characterized by the presence of methoxy groups at the 6th and 7th positions and a methyl group at the 1st position
Méthodes De Préparation
The synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline can be achieved through several synthetic routes. One common method involves the use of eugenol methyl ether as a starting material, which undergoes a series of reactions including addition, hydrolysis, Ritter reaction, and cyclization . Another method involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization to obtain the desired compound . Industrial production methods typically involve the use of phosphorus oxychloride under boiling conditions to close the dihydroisoquinoline ring .
Analyse Des Réactions Chimiques
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid, acetonitrile, and benzyl cyanide . For instance, the compound can be oxidized to form corresponding quinone derivatives or reduced to yield tetrahydroisoquinoline derivatives.
Applications De Recherche Scientifique
Therapeutic Potential
1.1 Pharmacological Activities
Research has highlighted the potential of DMQ derivatives in various therapeutic areas:
- Smooth Muscle Contractility : A study investigated the effects of a derivative, 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline (DIQ), on smooth muscle tissue. It was found that DIQ significantly reduced calcium-dependent contractions in isolated smooth muscle preparations. This effect was attributed to the compound's interaction with muscarinic acetylcholine receptors and serotonin receptors (5-HT2A and 5-HT2B), suggesting its potential as a modulator of muscle contractility .
- Neuroprotective Effects : DMQ has been studied for its neuroprotective properties, particularly as an intermediate in the synthesis of tetrabenazine, a medication used to treat Huntington's disease. The synthesis of DMQ hydrochloride is critical in producing tetrabenazine, which is essential for managing chorea associated with this condition .
3.1 In Vitro Studies
In vitro studies have demonstrated the physiological effects of DMQ derivatives:
- Calcium Channel Modulation : The ability of DIQ to modulate calcium currents in smooth muscle cells was confirmed through immunohistochemical tests, showing a significant reduction in receptor activity when treated with DIQ alongside serotonin . This suggests that DMQ derivatives could be further explored for cardiovascular applications.
3.2 Photocatalytic Applications
Recent research has also explored the use of DMQ in photocatalytic reactions:
Mécanisme D'action
The mechanism of action of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. For example, it has been observed to increase cytosolic Ca2+ levels by activating voltage-gated L-type Ca2+ channels, which in turn affects the contractile activity of smooth muscle tissue . The compound’s electrophilic character is enhanced through quaternization, facilitating intermolecular hydride transfer and hydrogen migration .
Comparaison Avec Des Composés Similaires
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline can be compared with other similar compounds such as 6,7-dimethoxy-3,4-dihydroisoquinoline and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline These compounds share structural similarities but differ in their functional groups and degree of saturation The presence of methoxy groups at the 6th and 7th positions is a common feature, but the methyl group at the 1st position and the dihydroisoquinoline ring structure make this compound unique
Activité Biologique
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline (DMHIQ) is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Synthesis
DMHIQ is characterized by the presence of two methoxy groups at the 6 and 7 positions and a methyl group at the 1 position of the isoquinoline structure. The molecular formula is C_12H_15N_O_2. It can be synthesized through various methods, including a one-pot reaction involving 3,4-dimethoxy phenethylamine and formylation reagents, which facilitates efficient production compared to traditional multi-step synthesis approaches.
The biological activity of DMHIQ is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : DMHIQ has been shown to inhibit cytochrome P450 enzymes, particularly CYP1A2, which plays a crucial role in drug metabolism. This inhibition can lead to significant drug-drug interactions in pharmacological contexts.
- Receptor Modulation : Studies indicate that DMHIQ affects neurotransmitter systems by modulating muscarinic acetylcholine receptors (mAChRs) and serotonin receptors (5-HT). Specifically, it has demonstrated a significant reduction in receptor activity in smooth muscle tissues, influencing muscle contractility .
Biological Activities
DMHIQ exhibits several notable biological activities:
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, making it a candidate for treating neurological disorders.
- Anticancer Properties : Research indicates that DMHIQ may inhibit cell proliferation in cancer cell lines. For example, it has shown efficacy against MDA-MB-231 breast cancer cells at specific concentrations .
- Spasmolytic Effects : The compound has demonstrated spasmolytic activity, which could be beneficial in gastrointestinal disorders by relaxing smooth muscle contractions.
Table 1: Summary of Biological Activities of DMHIQ
Experimental Data
In one study, DMHIQ was administered at varying concentrations to smooth muscle preparations. The results indicated:
- A significant increase in cytosolic calcium levels was observed with DMHIQ treatment, suggesting its role in enhancing muscle contractility through L-type calcium channels .
- When co-administered with serotonin (5-HT), DMHIQ showed a marked inhibition of neuronal activity in myenteric plexus tissues .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline, and how do reaction conditions influence yield?
The compound is typically synthesized via the Bischler-Napieralski reaction. Starting from 2-(3,4-dimethoxyphenyl)ethanamine, the amine is first converted to an acetamide derivative, followed by cyclodehydration using reagents like POCl₃ or PCl₃. Yields are highly dependent on the stoichiometry of the dehydrating agent and reaction temperature. For example, excess POCl₃ at 80–100°C improves cyclization efficiency, but higher temperatures risk side reactions. Post-synthesis purification via recrystallization or chromatography is critical for isolating high-purity product .
Q. How do structural modifications (e.g., methoxy groups) in 3,4-dihydroisoquinolines affect reaction kinetics in asymmetric transfer hydrogenation (ATH)?
Methoxy substituents at positions 6 and 7 significantly enhance reaction rates in ATH. Kinetic NMR studies show that a 7-methoxy group increases electron density at the imine nitrogen, facilitating hydride transfer. Conversely, a 6-methoxy group introduces steric hindrance, slowing the reaction. However, the combined presence of 6,7-dimethoxy groups results in a net rate enhancement due to electronic effects outweighing steric limitations. Substrates lacking methoxy groups (e.g., 1-methyl-3,4-dihydroisoquinoline) exhibit up to 50% slower reaction rates under identical conditions .
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
Key techniques include:
- ¹H/¹³C NMR : For verifying substitution patterns (e.g., methoxy groups at C6/C7) and dihydroisoquinoline ring conformation.
- High-resolution mass spectrometry (HRMS) : To confirm molecular formula and isotopic purity, especially for deuterated analogs .
- X-ray crystallography : Resolves stereochemical ambiguities in catalytic intermediates (e.g., [Cp*Ir(biot-p-L)Cl]⊂SAV-S112A hybrid catalyst) .
Advanced Research Questions
Q. How do ligand modifications in Ru and Ir catalysts influence enantioselectivity in the reduction of this compound?
Ligands with naphthalene-1-sulfonyl (NpsDPEN) or bornyl-sulfonyl (CsDPEN) moieties improve enantioselectivity by creating chiral pockets that stabilize specific transition states. For example, [Cp*Ir(biot-p-L)Cl]⊂SAV-S112A achieves 96% ee in salsolidine synthesis due to optimized steric and electronic interactions between the ligand and substrate. In contrast, Os(II)-arene catalysts with simpler ligands yield ≤23% ee, highlighting the importance of ligand-substrate complementarity .
Q. What explains contradictory catalytic performance data between Os(II)-arene and hybrid metalloenzyme catalysts for this substrate?
Os(II)-arene catalysts (e.g., complexes 87 and 89) exhibit low enantioselectivity (20–23% ee) due to poor stereochemical control in their planar coordination geometry. In contrast, hybrid metalloenzymes like [Cp*Ir(biot-p-L)Cl]⊂SAV-S112A leverage protein scaffolding to enforce a rigid chiral environment, achieving up to 96% ee. Kinetic studies suggest hybrid systems also benefit from substrate preorganization within the enzyme binding pocket .
Q. How do steric and electronic effects in electrocatalytic hydrogenation (ECH) compare to traditional ATH for this substrate?
ECH using fluorine-modified cobalt (Co-F) catalysts operates under mild aqueous conditions (pH 7, room temperature) and avoids stoichiometric reductants like HCOONa. Co-F achieves near-quantitative conversion of this compound, whereas traditional ATH with Ru catalysts requires elevated temperatures (60°C) and prolonged reaction times. The fluorine layer on Co-F enhances proton-coupled electron transfer (PCET), critical for activating the imine bond .
Q. What methodologies resolve low diastereoselectivity in Reissert compound synthesis involving this substrate?
Diastereoselectivity in Reissert reactions (e.g., with chiral menthyl or cholesteryl esters) is improved by:
- Low-temperature anion formation : Using NaH at -40°C in DMF to stabilize tetrahedral intermediates.
- Crystallization-driven purification : Single recrystallization of products like (S)-12 yields >99% diastereomeric purity. However, planar or rapidly inverting Reissert anions limit selectivity in aldehyde/alkyl halide additions, necessitating iterative screening of chiral auxiliaries .
Q. Methodological Considerations
Q. How can substrate structural diversity (e.g., alkyl vs. aryl substituents) be leveraged to study structure-activity relationships (SAR) in catalytic reductions?
Systematic SAR studies involve synthesizing analogs with varied substituents (e.g., 1-phenyl, 1-alkyl) and measuring kinetic parameters (kcat, KM). For instance:
- Electron-donating groups (e.g., -OMe) : Increase reaction rates in ATH by 2–3× compared to electron-withdrawing groups (-NO₂).
- Steric bulk (e.g., 1-(3,4,5-trimethoxybenzyl)) : Enhances enantioselectivity but reduces turnover frequency (TOF) due to hindered substrate binding .
Q. What strategies mitigate data variability in enantiomeric excess (ee) measurements across different catalytic systems?
- Standardized chiral columns : Use Daicel Chiralpak® columns (e.g., AD-H, AS-3) for consistent HPLC ee determination.
- Internal calibration : Spiking reactions with racemic standards to correct for detector bias.
- Cross-validation : Correlate HPLC results with circular dichroism (CD) or NMR chiral shift reagents .
Propriétés
IUPAC Name |
6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8/h6-7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASUQTGZAPZKFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC2=CC(=C(C=C12)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197068 | |
Record name | Isoquinoline, 3,4-dihydro-6,7-dimethoxy-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4721-98-6 | |
Record name | Isoquinoline, 3,4-dihydro-6,7-dimethoxy-1-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004721986 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4721-98-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144726 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Isoquinoline, 3,4-dihydro-6,7-dimethoxy-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80197068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.